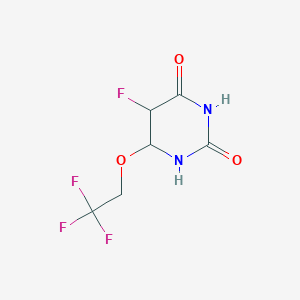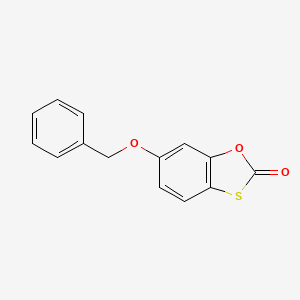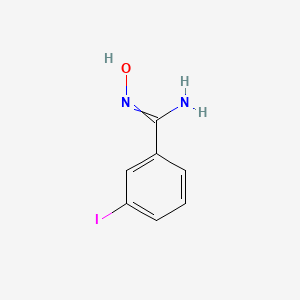
3-Iodo-N-hydroxy-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-N-hydroxy-benzamidine is an organic compound with the molecular formula C7H7IN2O It is a derivative of benzamidine, where the benzene ring is substituted with an iodine atom at the third position and a hydroxy group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-hydroxy-benzamidine typically involves the iodination of N-hydroxy-benzamidine. One common method is the reaction of N-hydroxy-benzamidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-N-hydroxy-benzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the iodine atom or convert the hydroxy group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-hydroxy-benzamidine derivatives with oxo groups.
Reduction: Formation of N-amino-benzamidine or deiodinated benzamidine.
Substitution: Formation of various substituted benzamidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Iodo-N-hydroxy-benzamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Iodo-N-hydroxy-benzamidine involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can inhibit the activity of enzymes, particularly proteases, by blocking substrate access to the active site or altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-benzamidine: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
3-Iodo-benzamidine: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
N-hydroxy-4-iodo-benzamidine: Similar structure but with the iodine atom at the fourth position, affecting its reactivity and binding properties.
Uniqueness
3-Iodo-N-hydroxy-benzamidine is unique due to the presence of both the iodine atom and the hydroxy group, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for further study.
Propriétés
Numéro CAS |
453565-59-8 |
|---|---|
Formule moléculaire |
C7H7IN2O |
Poids moléculaire |
262.05 g/mol |
Nom IUPAC |
N'-hydroxy-3-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
Clé InChI |
ZJZWHLKOOXUKIV-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)I)/C(=N/O)/N |
SMILES canonique |
C1=CC(=CC(=C1)I)C(=NO)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
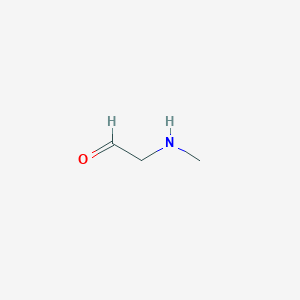
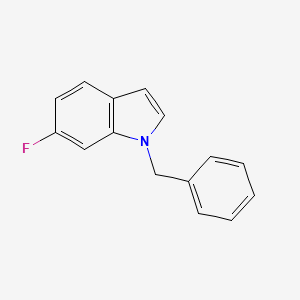
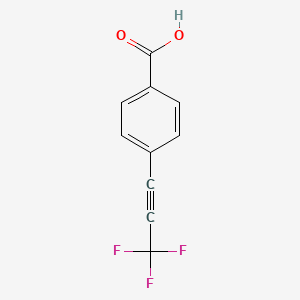
![methyl 3-amino-2-(((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B8516476.png)
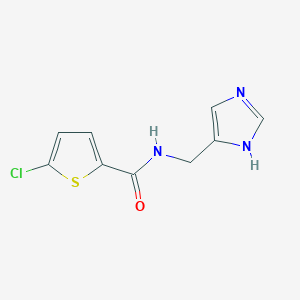
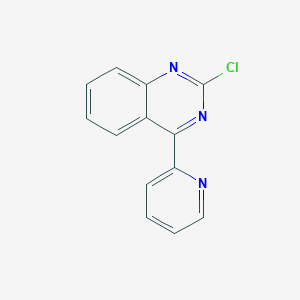
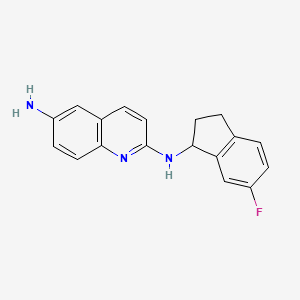

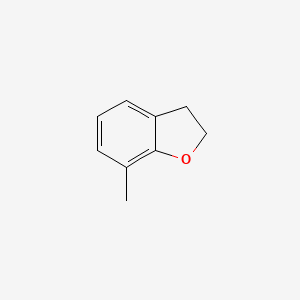
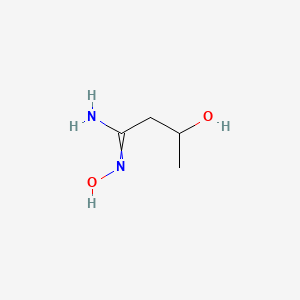
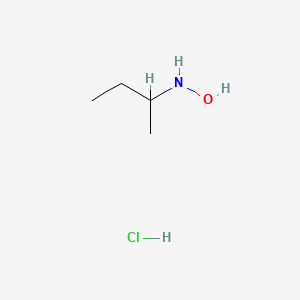
![Imidazo[1,5-a]pyrazine,8-chloro-3-(4-methyl-1-piperazinyl)-](/img/structure/B8516512.png)
